

Technical Guide: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide (CAS 52298-44-9)

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Compound of Interest

Compound Name: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide

Cat. No.: B160229

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is a sulfonamide compound with the CAS number 52298-44-9.^{[1][2]} It serves as a key chemical intermediate, most notably in the synthesis of Pigment Yellow 97.^{[1][2]} Beyond its industrial applications, this compound has garnered interest in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties.^[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical data, and biological activities, tailored for a scientific audience.

Chemical Identity

Identifier	Value
IUPAC Name	4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide[3][4]
CAS Number	52298-44-9[1][2][3][4][5][6]
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₄ S[1][2][3][4][6]
Molecular Weight	308.35 g/mol [1][3][6]
Synonyms	4-Amino-2,5-dimethoxybenzenesulfonanilide, 2,5-Dimethoxy-N'-phenylsulfanilamide, 4-(Anilinosulfonyl)-2,5-dimethoxyaniline[3][6][7]

Physicochemical Properties

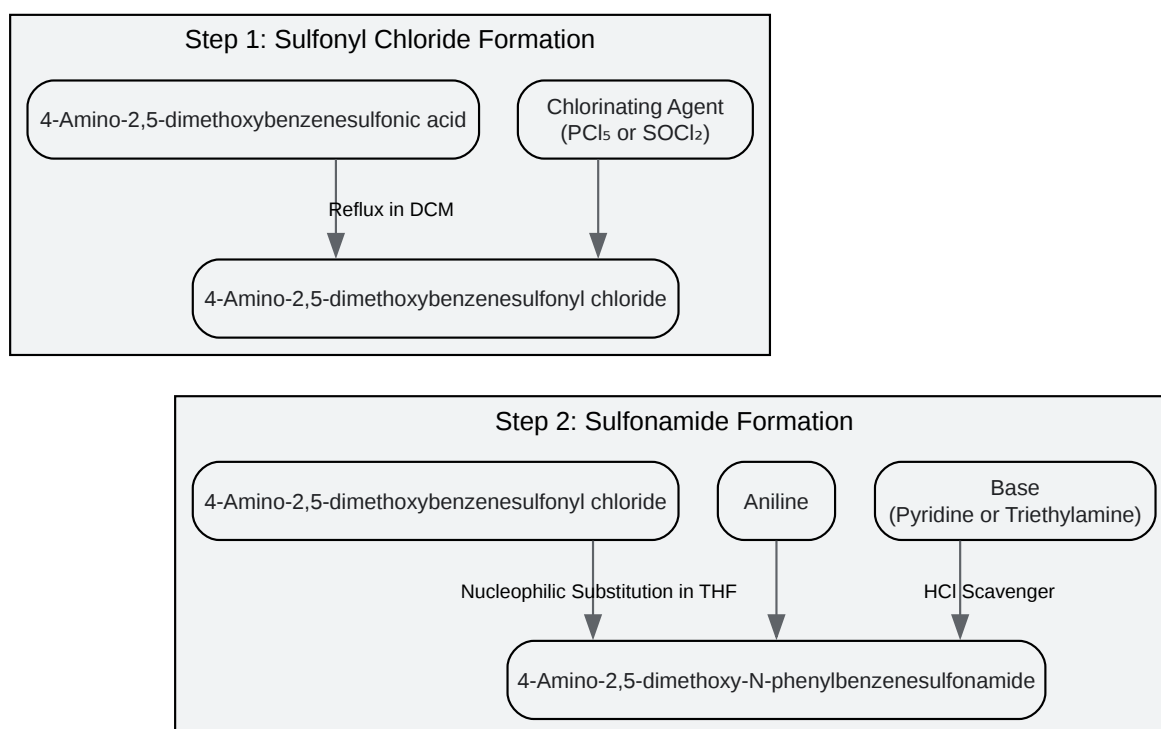
A summary of the key physicochemical properties of **4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide** is presented below.

Property	Value	Reference
Appearance	White to almost white crystalline powder	[1][5]
Melting Point	184-188 °C	[7][8]
Boiling Point	520.1 °C at 760 mmHg (Predicted)	[2]
Purity (HPLC)	>98.0%	[5][7][8]
XLogP3	1.7	[2][3]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	6	[2]

Synthesis and Purification

The primary synthetic route to **4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide** involves a two-step process, beginning with the chlorination of the corresponding sulfonic acid, followed by reaction with aniline.^[1]

Synthesis Workflow



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Caption: General synthesis workflow for **4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide**.

Experimental Protocol: General Synthesis

Step 1: Preparation of 4-Amino-2,5-dimethoxybenzenesulfonyl chloride

- To a solution of 4-amino-2,5-dimethoxybenzenesulfonic acid in anhydrous dichloromethane (DCM), add phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

- Reflux the mixture at 40–50°C for 4–6 hours.^[1]
- After the reaction is complete, the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Synthesis of **4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide**

- Dissolve the crude 4-amino-2,5-dimethoxybenzenesulfonyl chloride in tetrahydrofuran (THF) or ethyl acetate.
- Add a 1:1 molar ratio of aniline to the solution.^[1]
- Add a base, such as pyridine or triethylamine, to the reaction mixture to neutralize the hydrochloric acid byproduct.^[1]
- Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically worked up by extraction and washing to remove impurities.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a white to off-white crystalline solid. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).^{[1][7][8]}

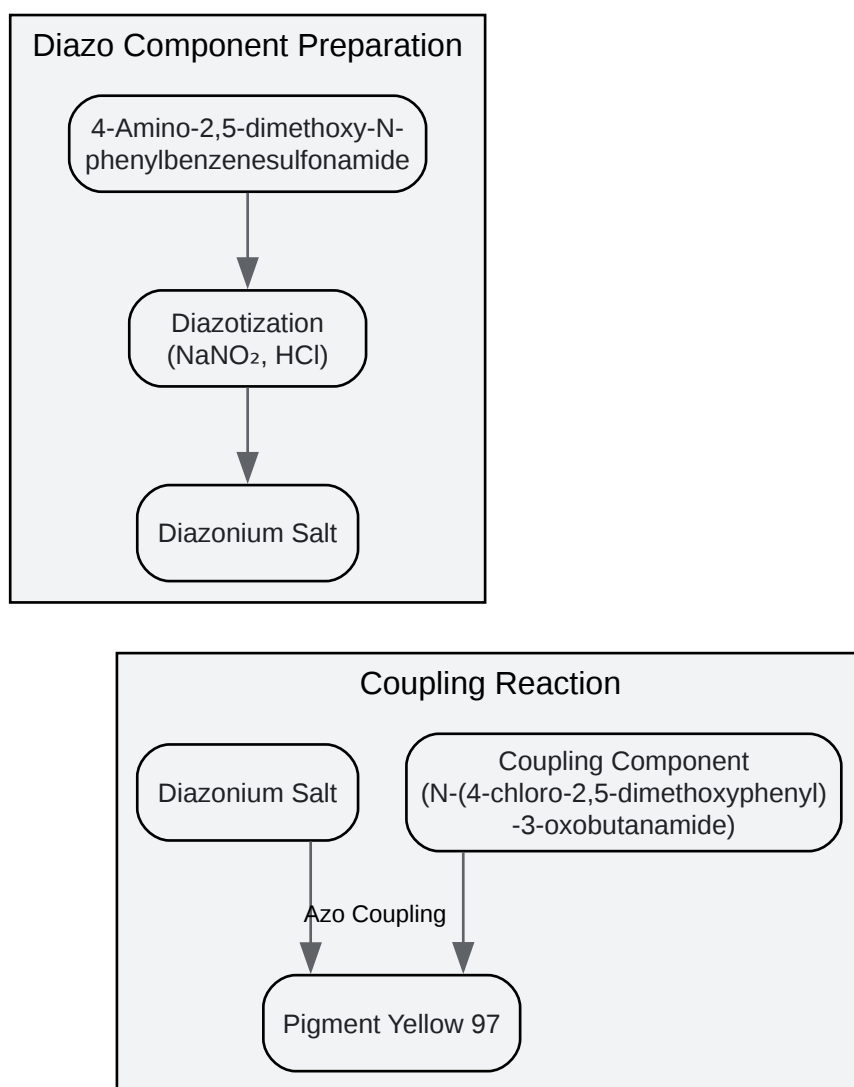
Spectroscopic Data

Technique	Observed Peaks/Shifts
¹ H NMR (400 MHz, DMSO-d ₆)	δ 7.82 (s, 1H, SO ₂ NH), δ 6.95 (s, 1H, aromatic H), δ 3.87 (s, 6H, OCH ₃)[1]
¹³ C NMR	Spectral data available, specific shifts not detailed in search results.[4][9]
FT-IR (KBr)	1345 cm ⁻¹ (S=O asymmetric stretch), 1160 cm ⁻¹ (S=O symmetric stretch)[1]
LC-MS	Precursor m/z: 307.0758 [M-H] ⁻ . Major fragments at m/z 292.0524, 213.0669.[3][6]

Applications

Industrial Application: Pigment Synthesis

The primary industrial use of **4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide** is as a diazo component in the synthesis of C.I. Pigment Yellow 97.[1][2]



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Caption: Synthesis of Pigment Yellow 97.[2][5]

Biological and Pharmacological Potential

This compound belongs to the sulfonamide class of molecules, which are known for a wide range of biological activities.[1]

Anticancer Activity: **4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide** has demonstrated in vitro anticancer properties. It has been shown to induce apoptosis in resistant pancreatic cancer cell lines through the activation of caspases.[1]

Cell Line	IC ₅₀ (μM)	Mechanism of Action
Panc-1 (Pancreatic)	10	Induction of apoptosis via caspase activation[1]
MCF-7 (Breast)	15	Inhibition of proliferation[1]

Antimicrobial Activity: Derivatives of this compound have shown activity against bacterial strains such as *Staphylococcus aureus* and *Pseudomonas aeruginosa*.^[1] However, specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for the title compound are not readily available in the public domain.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of sulfonamide compounds.

Protocol: In Vitro Anticancer Cell Viability (MTT Assay)

This protocol is a standard method to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

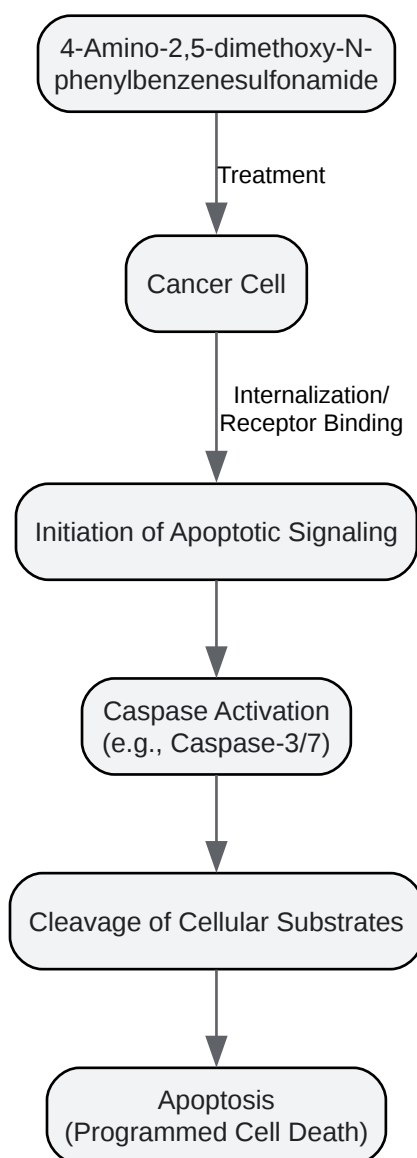
- **Cell Seeding:** Seed cancer cells (e.g., Panc-1, MCF-7) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours.
- **Compound Treatment:** Prepare serial dilutions of **4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide** in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
- **Incubation:** Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

- Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: Caspase Activation Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

- Cell Treatment: Treat cells with **4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide** at various concentrations for a specified time.
- Cell Lysis: Lyse the cells using a supplied lysis buffer.
- Substrate Addition: Add a caspase-specific substrate (e.g., a DEVD peptide for caspase-3/7) linked to a colorimetric (pNA) or fluorometric (AMC) reporter molecule.[\[5\]](#)
- Incubation: Incubate at 37°C for 1-2 hours to allow for enzymatic cleavage of the substrate.
[\[2\]](#)[\[5\]](#)
- Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[\[2\]](#)[\[5\]](#)
- Analysis: Compare the signal from treated cells to untreated controls to determine the fold-increase in caspase activity.



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Caption: Simplified proposed mechanism of apoptosis induction.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide** is classified as follows:

- Hazard Statement: H302 (Harmful if swallowed)[[3](#)]
- Precautionary Statements: P264, P270, P301+P317, P330, P501[[3](#)]

Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. It should be stored at room temperature in an inert atmosphere.[2]

Conclusion

4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is a valuable intermediate in the pigment industry and a compound of interest for pharmacological research. Its straightforward synthesis and potential as an anticancer and antimicrobial agent make it a relevant molecule for further investigation. This guide provides a foundational understanding for researchers and professionals working with this compound. Further detailed studies are warranted to fully elucidate its mechanisms of biological action and therapeutic potential.

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